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Compound of Interest

Compound Name: Vuf 8328

Cat. No.: B15609522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of

VUF 8328 across the four human histamine receptor subtypes (H1R, H2R, H3R, and H4R).

The data presented is compiled from peer-reviewed scientific literature to offer a clear

perspective on the compound's selectivity profile. This guide also includes detailed

experimental protocols for the key assays used to characterize histamine receptor ligands.

Introduction to VUF 8328
VUF 8328 is a research compound that has been characterized as a ligand for histamine

receptors. Understanding its cross-reactivity is crucial for interpreting experimental results and

for the development of selective therapeutic agents. This guide compares the binding profile of

VUF 8328 with two well-characterized reference compounds:

JNJ 7777120: A highly potent and selective H4R antagonist.[1]

Thioperamide: A classical histamine receptor ligand known for its potent antagonist/inverse

agonist activity at both H3 and H4 receptors.

Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency and

selectivity. The following table summarizes the binding affinities (expressed as pKi values) of
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VUF 8328 and the comparator compounds at each of the four human histamine receptor

subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki); a higher pKi

value indicates a higher binding affinity.

Compound pKi at hH1R pKi at hH2R pKi at hH3R pKi at hH4R

VUF 8328 5.8 < 5.0 6.4 8.1

JNJ 7777120 < 5.5 < 5.5 < 5.5 8.8

Thioperamide < 5.0 < 5.0 8.4 8.1

Data for VUF 8328 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data

for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological

databases and literature.

Interpretation of Binding Data:

VUF 8328 demonstrates the highest affinity for the histamine H4 receptor (pKi = 8.1), with

approximately 50-fold selectivity over the H3 receptor (pKi = 6.4). Its affinity for H1R is

significantly lower, and it shows negligible binding to H2R. This profile suggests that VUF
8328 is a potent H4R ligand with moderate cross-reactivity for the H3R.

JNJ 7777120 exhibits high affinity and exceptional selectivity for the H4R (pKi = 8.8), with

over 1000-fold selectivity against H1R, H2R, and H3R.[1]

Thioperamide displays high affinity for both H3R (pKi = 8.4) and H4R (pKi = 8.1), confirming

its dual-target profile.

Functional Activity Profile
While direct functional data for VUF 8328 is not extensively published, the activity of structurally

related compounds, such as VUF 8430, provides strong inferential evidence. VUF 8430, a

known H4R agonist, also demonstrates full agonist activity at the H3R, while being inactive at

H1R and H2R.[2][3] Based on this, VUF 8328 is predicted to act as an agonist at both the H4

and H3 receptors, with significantly higher potency at H4R.

Histamine Receptor Signaling Pathways:
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Histamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse

physiological responses through different signaling cascades.
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H1 Receptor

H2 Receptor

H3 & H4 Receptors

H1R Gq/11 PLC IP3 ↑ [Ca²⁺]i

H2R Gs Adenylyl
Cyclase ↑ cAMP

H3R / H4R Gi/o Adenylyl
Cyclase

inhibits
↓ cAMP
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1. Membrane Preparation
(Cells expressing receptor)

2. Assay Setup (96-well plate)
- Membranes

- Radioligand ([³H]mepyramine for H1R)
- Test Compound (serial dilutions)

3. Incubation
(e.g., 4h at 25°C)

4. Filtration & Washing
(Separate bound from free radioligand)

5. Scintillation Counting
(Measure radioactivity)

6. Data Analysis
(Calculate IC₅₀ and Ki)

 

Cells expressing
H3R/H4R (Gi/o-coupled)

or H2R (Gs-coupled)

Stimulate with Forskolin
(to increase basal cAMP)

Add Test Compound
(VUF 8328)

Incubate

Lyse Cells

Detect cAMP levels
(e.g., HTRF, ELISA)

Analyze Data
(Dose-response curve)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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